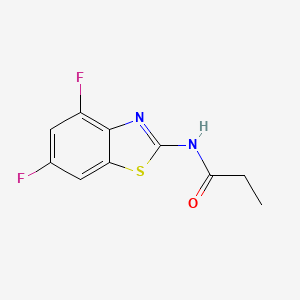

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2OS/c1-2-8(15)13-10-14-9-6(12)3-5(11)4-7(9)16-10/h3-4H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWIBAFXDOVRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=C(C=C2S1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,6-difluorobenzo[d]thiazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and promoting cell death in damaged cells.

Case Study: Breast Cancer Model

- In preclinical studies using MCF-7 xenograft models in mice, treatment with N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide significantly reduced tumor volume compared to control groups.

Biological Imaging

This compound has been explored as a fluorescent probe for imaging biological molecules and cells. Its fluorescence properties are advantageous for tracking cellular processes in real-time.

Table 1: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 488 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.45 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties , showing effectiveness against various pathogens including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Industrial Applications

In industrial contexts, this compound is utilized for developing new materials with enhanced properties such as improved stability and fluorescence. Its unique chemical structure allows it to be integrated into polymers and coatings that require specific functional attributes.

Comparative Analysis with Related Compounds

When compared to other benzothiazole derivatives, this compound stands out due to its enhanced fluorescence and specific biological activities.

Table 3: Comparison of Benzothiazole Derivatives

| Compound Name | Anticancer Activity | Fluorescence Properties |

|---|---|---|

| This compound | Yes | High |

| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Yes | Moderate |

| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate | No | High |

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s biological effects . Additionally, the compound can increase nitrate reductase activity in plants, promoting growth and biomass accumulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide with two closely related analogs identified in the literature.

Table 1: Structural and Physicochemical Comparison

Analysis of Structural Modifications and Implications

a) N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfanyl]propanamide hydrochloride

- The 3-[(4-fluorophenyl)sulfanyl] side chain adds lipophilicity and may enhance membrane permeability. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations.

- Hypothetical Impact: The dimethylaminoethyl group could facilitate binding to charged biological targets (e.g., enzymes or receptors). The fluorophenylsulfanyl moiety might contribute to π-π stacking or hydrophobic interactions.

b) N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide

- Structural Differences: 3-Methyl substitution on the benzothiazole ring may sterically hinder interactions with target proteins. 2,2-Dimethylpropanamide group introduces steric bulk, possibly reducing binding affinity compared to the target compound.

- Hypothetical Impact :

- The ylidene structure could enhance stability or modify UV-Vis absorption properties, making it useful in material science applications.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. Its unique fluorinated structure enhances its fluorescence properties, making it suitable for various biological applications. The basic structure can be represented as follows:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity; induces apoptosis |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:

- Induction of Apoptosis : The compound has been shown to activate the p53 signaling pathway, crucial for regulating the cell cycle and promoting apoptosis in cancer cells.

- Enzyme Inhibition : It interacts with various enzymes and proteins, potentially inhibiting their activity and disrupting cellular processes such as DNA replication and protein synthesis.

- Fluorescent Probing : Its fluorescent properties allow it to serve as a probe for imaging biological molecules and cellular processes.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The compound exhibited IC50 values in the micromolar range, indicating potent activity .

Cell Line IC50 Value (µM) Mechanism MCF-7 15.63 Apoptosis induction U-937 12.34 Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains by acting as a DNA gyrase inhibitor:

- Inhibition Studies : The compound exhibited MIC values comparable to established antibiotics like ciprofloxacin against Enterococcus faecalis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on different cancer cell lines using flow cytometry to assess apoptosis induction. Results confirmed that the compound significantly increased apoptotic cell populations in a dose-dependent manner .

- Fluorescent Imaging Applications : Another investigation utilized this compound as a fluorescent probe for live-cell imaging, demonstrating its ability to target specific cellular components effectively without causing significant toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.